(4-tert-butylphenyl)[3-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone
Overview
Description
(4-tert-butylphenyl)[3-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone is a useful research compound. Its molecular formula is C20H19ClN2O2 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.1135055 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The presence of the chloro and hydroxy groups may enhance the compound’s reactivity, allowing it to form hydrogen bonds with its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Phenolic compounds are known to influence a variety of pathways, often related to oxidative stress and inflammation. The compound’s effects on these pathways would depend on its specific targets and mode of action .
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
The specific effects of this compound would depend on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of (4-tert-butylphenyl)[3-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and thus its activity .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[5-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-20(2,3)13-6-4-12(5-7-13)19(25)16-11-22-23-18(16)15-10-14(21)8-9-17(15)24/h4-11,24H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYSLWKDSDXXIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(NN=C2)C3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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